molecular formula C14H17N3O2S B2702395 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922027-21-2

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2702395
CAS RN: 922027-21-2
M. Wt: 291.37
InChI Key: VFMYRDOUIPHVMT-UHFFFAOYSA-N
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Description

“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide” is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37. It belongs to the class of heterocyclic compounds known as oxadiazoles .


Synthesis Analysis

The synthesis of oxadiazole derivatives, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide”, involves the use of various synthetic routes . For instance, Kavitha et al. developed N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Chemical Reactions Analysis

Oxadiazoles, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide”, have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Hemolytic Activity

    A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds showed varying degrees of activity against selected microbial species, with some exhibiting significant potency and low toxicity, highlighting their potential for further biological screening and application trials (Gul et al., 2017).

  • Computational and Pharmacological Evaluation

    Research focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggested that these compounds have moderate inhibitory effects in various assays, supporting their therapeutic potential (Faheem, 2018).

  • Anti-inflammatory Activity

    Substituted 1,3,4-oxadiazoles were synthesized and tested for anti-inflammatory activity. The study demonstrated the compounds' effectiveness in reducing inflammation with low toxicity, suggesting a potential pathway for developing new anti-inflammatory agents (Nargund et al., 1994).

Anticancer and Antiepileptic Applications

  • Anticancer Screening

    A study on the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs revealed potent cytotoxic results against breast cancer, suggesting their potential as anticancer agents (Abu-Melha, 2021).

  • Antiepileptic Activity

    Novel series based on limonene and citral coupled to 1,3,4-oxadiazoles were synthesized and evaluated for their antiepileptic activity. The study highlights the importance of a four-binding sites pharmacophore model for anticonvulsant activity and establishes a structure-activity relationship among the test compounds (Rajak et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide” is not mentioned in the search results, oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-12(9-11-7-4-8-20-11)15-14-17-16-13(19-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMYRDOUIPHVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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